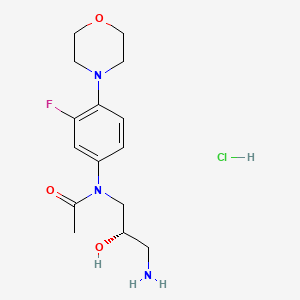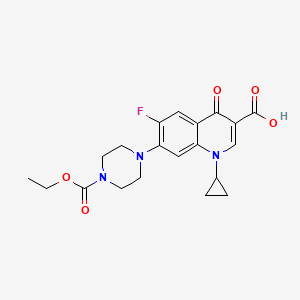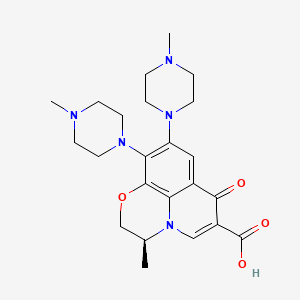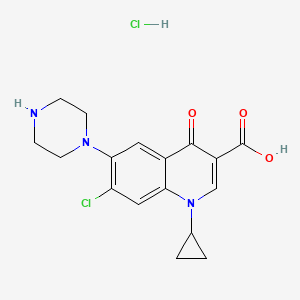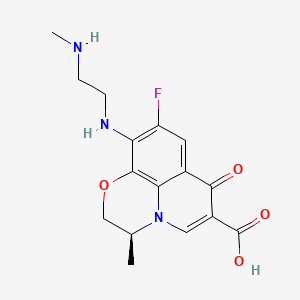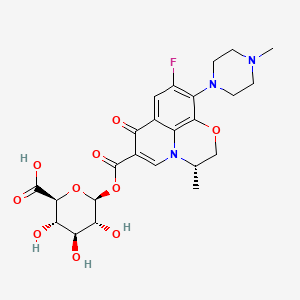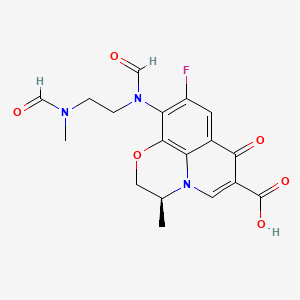
地美环素
描述
- 它正式用于治疗各种细菌感染。
- 地美环素用于治疗莱姆病 、痤疮 和支气管炎 等疾病。 对地美环素的耐药性越来越普遍,导致其在感染治疗中的使用减少 .
地美环素: (INN, BAN, USAN),也称为其品牌名称Declomycin ,是一种从金黄色链霉菌突变株中提取的四环素类抗生素.
科学研究应用
- 地美环素在各个领域都有应用:
医学: 它被非处方用于治疗 (低血钠浓度),因为不适当抗利尿激素分泌综合征 (SIADH)。它降低了集合管细胞对ADH的反应性,从而诱导肾源性尿崩症。
化学: 研究人员研究了它的化学性质和反应活性。
生物学: 它可用于细胞培养研究。
工业: 地美环素的工业应用由于耐药性而受到限制.
作用机制
生化分析
Biochemical Properties
Demeclocycline inhibits cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .
Cellular Effects
Demeclocycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . It is not a direct bactericidal agent; rather, it is a bacteriostatic drug that impairs bacterial growth .
Temporal Effects in Laboratory Settings
Demeclocycline, like other tetracyclines, is concentrated in the liver and excreted into the bile where it is found in much higher concentrations than in the blood .
Metabolic Pathways
Demeclocycline is metabolized in the liver . It is then excreted into the bile where it is found in much higher concentrations than in the blood .
Transport and Distribution
Demeclocycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane .
准备方法
化学反应分析
相似化合物的比较
- 地美环素在四环素类药物中是独一无二的,因为它具有特定的修饰。
- 类似的化合物包括其他四环素类药物,如多西环素 、米诺环素 和四环素 .
属性
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXHBMASAHGULD-SEYHBJAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-73-3 (mono-hydrochloride) | |
| Record name | Demeclocycline [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022893 | |
| Record name | Demeclocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
PH (1 IN 100 SOLN) ABOUT 2.5; 1 G SOL IN ABOUT 90 ML WATER, 980 ML ALC; SPARINGLY SOL IN ALKALI HYDROXIDES & CARBONATE SOLN; PRACTICALLY INSOL IN ACETONE & CHLOROFORM /HCL/, SOL IN ALC; DISSOLVES IN DIL HYDROCHLORIC ACID AND ALKALINE SOLN, In water, 1.52X10+3 mg/l @ 21 °C | |
| Record name | Demeclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DEMECLOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Demeclocycline inhibits cell growth by inhibiting translation. It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria. The binding is reversible in nature. The use in SIADH actually relies on a side-effect of tetracycline antibiotics; many may cause diabetes insipidus (dehydration due to the inability to concentrate urine). It is not completely understood why demeclocycline impairs the action of antidiuretic hormone, but it is thought that it blocks the binding of the hormone to its receptor., Tetracyclines inhibit bacterial protein synthesis by binding to the 30 S bacterial ribosome & preventing access of aminoacyl tRNA to the acceptor (A) site on the mRNA-ribosome complex. They enter gram-negative bacteria by passive diffusion through the hydrophilic channels, formed by the porin proteins of the outer cell membrane, & active transport by an energy-dependent system that pumps all tetracyclines across cytoplasmic membrane. Although permeation of these drugs into gram-positive bacteria is less well understood it also is energy requiring. /Tetracyclines/, ...INHIBITORY EFFECTS OF TETRACYCLINES CAN BE REVERSED BY WASHING. THEREFORE, IT IS PROBABLE THAT REVERSIBLY BOUND ANTIBIOTIC IS RESPONSIBLE FOR ANTIBACTERIAL ACTION. /TETRACYCLINES/, ... Drugs to antagonize /antidiuretic hormone/, ADH, action can be used /to treat the syndrome of inappropriate antidiuretic hormone secretion/. These include a loop diuretic, demeclocycline ... . ... Demeclocycline & lithium directly impair the response to ADH at the collecting tubule, inducing nephrogenic diabetes insipidus. Demeclocycline usually is better tolerated than lithium. | |
| Record name | Demeclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DEMECLOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW CRYSTALLINE POWDER | |
CAS No. |
127-33-3 | |
| Record name | Demeclocycline [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demeclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Demeclocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demeclocycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMECLOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5W9ICI6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DEMECLOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220-223 °C | |
| Record name | Demeclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
A: Demeclocycline primarily acts by inhibiting the action of antidiuretic hormone (ADH) at the level of the renal collecting tubule, leading to aquaresis (increased excretion of water in urine). [] This is achieved by interfering with the binding of ADH to its receptor (V2 receptor) and subsequent downstream signaling events, particularly the production of cyclic adenosine monophosphate (cAMP) and the translocation of aquaporin-2 water channels to the cell membrane. [, , , ]
A: In SIADH, there is an excess of ADH, leading to water retention and dilutional hyponatremia. By inhibiting ADH action, Demeclocycline promotes water excretion, thereby increasing serum sodium levels and correcting hyponatremia. [, , , , , , , , ]
A: Research suggests Demeclocycline can directly inhibit the growth of brain tumor-initiating cells (BTICs) in vitro. [] The exact mechanisms underlying this direct effect are not fully elucidated but may involve the modulation of genes involved in DNA damage response, cell signaling, and oxidative stress. []
A: Demeclocycline can stimulate monocytes, enhancing their tumor necrosis factor-alpha (TNF-α) production and chemotactic capacity. [] This stimulation indirectly contributes to restricting BTIC growth, suggesting a potential role for Demeclocycline in reactivating compromised immune cells within the tumor microenvironment. []
A: Demeclocycline has a molecular formula of C17H21ClN2O8 and a molecular weight of 464.85 g/mol. []
A: Yes, Demeclocycline exhibits characteristic ultraviolet (UV) absorption, which is commonly employed for its analytical detection and quantification. [, , ] Additionally, high-performance liquid chromatography with diode array detection (HPLC-DAD) methods utilize specific UV wavelengths for the analysis of Demeclocycline and related compounds. [, ]
A: Yes, studies have shown that the addition of calcium hydroxide, a common ingredient in dental pastes, can significantly reduce the concentration of Demeclocycline over time. [] This highlights the importance of considering material compatibility when formulating Demeclocycline-containing products.
A: Demeclocycline, like other tetracyclines, can undergo degradation under the influence of light, moisture, and oxidation. [] Therefore, appropriate storage conditions, such as protection from light and humidity, are crucial to maintain its stability.
A: While specific SAR studies on Demeclocycline are limited in the provided research, it is known that Demeclocycline is a tetracycline derivative. [] Subtle structural differences within the tetracycline class can influence their pharmacological properties, including antimicrobial activity, ADH antagonism, and potential for side effects.
A: Research suggests that Demeclocycline exhibits a unique ability to directly reduce BTIC growth compared to other tested tetracycline derivatives. [] This implies that specific structural features of Demeclocycline are essential for this particular activity.
A: Demeclocycline is typically administered orally. [, ] Dosages vary depending on the clinical indication and patient response, with typical daily doses ranging from 600 to 1200 mg. [, , ]
A: Demeclocycline is primarily excreted through the kidneys. [, ] Therefore, monitoring renal function is essential during treatment, particularly in patients with pre-existing renal impairment.
A: Factors like age, renal function, and concomitant medications can potentially influence the pharmacokinetics of Demeclocycline. [, , ] Close monitoring and dosage adjustments may be necessary in specific populations, such as elderly patients or those with impaired renal function.
A: Researchers have utilized neurosphere and alamarBlue assays, along with cell counts, to evaluate the effects of Demeclocycline on BTIC growth in vitro. [] These assays provide insights into the compound's ability to inhibit BTIC proliferation and survival.
A: Yes, Demeclocycline effectively reversed hyponatremia in a rat model of SIADH. [] This animal study provides further evidence supporting the clinical use of Demeclocycline in managing SIADH.
A: While the provided research doesn't cite specific clinical trials in cancer patients, a study documented the successful use of Demeclocycline in treating hyponatremia in patients with cancer or aplastic anemia. [] This suggests its potential applicability in managing hyponatremia in this patient population.
A: While mechanisms of resistance to Demeclocycline's aquaretic effect are not well-documented, it's important to note that Demeclocycline is a tetracycline antibiotic. Bacterial resistance to tetracyclines commonly arises from mechanisms like efflux pumps, ribosomal protection proteins, and enzymatic inactivation. []
A: Cross-resistance between Demeclocycline and other tetracyclines can occur due to shared resistance mechanisms. [] Factors like bacterial species, resistance determinants, and exposure history influence the extent of cross-resistance.
A: Demeclocycline can cause several side effects, with the most concerning being nephrotoxicity, particularly in patients with pre-existing renal insufficiency. [, , ] Other reported side effects include azotemia, increased serum creatinine, nausea, and photosensitivity reactions. [, , , ]
A: Demeclocycline should be used cautiously in patients with renal impairment, liver disease, and those taking other nephrotoxic medications. [, , ] Close monitoring of renal function is crucial during treatment.
A: High-performance liquid chromatography (HPLC) coupled with UV detection, particularly diode array detection (DAD), is widely used for quantifying Demeclocycline in various matrices, including biological samples, pharmaceuticals, and environmental samples. [, ]
A: Yes, besides HPLC, techniques like spectrophotometry, particularly first-derivative spectrophotometry, can be employed for the determination of Demeclocycline. [, ] The choice of method depends on factors like sensitivity, selectivity, and available instrumentation.
A: Research indicates that conventional wastewater treatment processes may not effectively remove all tetracycline antibiotics. [] This raises concerns about their potential presence in treated wastewater effluents and the environment.
A: The presence of tetracycline antibiotics in the environment can contribute to the development and spread of antibiotic resistance genes in bacterial populations. [] This poses a significant threat to human and animal health.
A: Yes, other treatment options for SIADH include fluid restriction, salt supplementation, loop diuretics, urea, and vasopressin receptor antagonists (vaptans). [, , , ] The choice of treatment depends on factors like the severity of hyponatremia, underlying cause, and patient-specific factors.
A: Demeclocycline, a tetracycline derivative, was developed in the early 1960s. [] Its initial clinical use was primarily as an antibiotic for treating various bacterial infections.
A: The aquaretic effect of Demeclocycline, its ability to increase urine output, was first reported in the 1970s. [, , ] This discovery led to its use in treating SIADH and other conditions characterized by water retention.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




